molecular formula C16H18N4O3S B2984093 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173606-99-9

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2984093
CAS RN: 1173606-99-9
M. Wt: 346.41
InChI Key: KEOYOHGCPMWNTQ-MSUUIHNZSA-N
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Description

This compound belongs to the class of benzo[d]thiazol derivatives . These derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They have also been found to have anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives involves the reaction between hydroxybenzaldehyde and aminobenzothiazole derivatives . Another method involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Chemical Reactions Analysis

Benzo[d]thiazol derivatives have been found to show good cytotoxicity against tested cell lines . They also showed promising antioxidant activity .

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds analogous to "(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide" have been synthesized and evaluated for their potential antibacterial activities. For example, novel analogs involving benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at antibacterial concentrations. These compounds were synthesized through a process involving the reaction of specific precursors with substituted benzaldehydes, and their structures were confirmed using various spectroscopic methods. The study emphasizes the potential of these compounds as antibacterial agents, providing a foundation for further exploration of similar compounds in combating bacterial infections (Palkar et al., 2017).

Antimicrobial and Anticancer Potential

Research into related compounds has also explored their antimicrobial and anticancer potential. For instance, novel pyridine derivatives synthesized from amino substituted benzothiazoles and chloropyridine-carboxylic acid showed variable antimicrobial activity against different bacterial and fungal strains. This study highlights the chemical diversity achievable through modification of the benzothiazole moiety and pyridine framework, suggesting a wide range of possible applications for similar compounds in antimicrobial research (Patel et al., 2011).

Antitumor Agents

Additionally, benzothiazole derivatives have been synthesized and identified as potent antitumor agents. A specific study described the design and synthesis of a derivative that exhibited selective cytotoxicity against tumorigenic cell lines, showing a significant inhibitory effect on tumor growth in vivo. This research underscores the therapeutic potential of benzothiazole derivatives in cancer treatment, providing a pathway for the development of new antitumor medications (Yoshida et al., 2005).

properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-19-7-6-12(18-19)15(21)17-16-20(8-9-22-2)13-5-4-11(23-3)10-14(13)24-16/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOYOHGCPMWNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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